2-氯喹啉-5-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

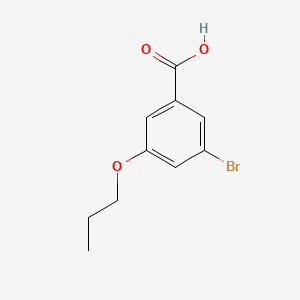

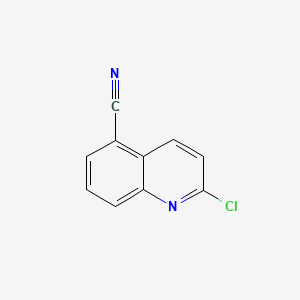

2-Chloroquinoline-5-carbonitrile is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant .

Synthesis Analysis

Quinoline derivatives, including 2-Chloroquinoline-5-carbonitrile, can be synthesized from vinylaniline and phosgene . The synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have been reported .Molecular Structure Analysis

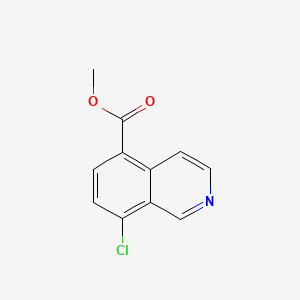

Quinolines are nitrogen-containing bicyclic compounds . The molecular structure of 2-Chloroquinoline-5-carbonitrile includes a quinoline ring with a chlorine atom at the 2nd position and a carbonitrile group at the 5th position .Chemical Reactions Analysis

Quinoline derivatives exhibit various chemical reactions. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .科学研究应用

合成和化学反应

2-氯喹啉-5-碳腈及其衍生物主要参与合成化学,作为各种生物活性化合物的前体。喹啉环上的氯和氰取代基促进多样化的化学反应,使得合成具有潜在药用应用的化合物成为可能。例如,通过各种方法合成了氯喹啉-碳腈衍生物,并用于生产具有PDE4抑制性能的化合物,表明了潜在的治疗用途 (Mekheimer et al., 2019) (Kumar et al., 2012)。

光学和电子性质

2-氯喹啉-5-碳腈的衍生物已被研究其光学和电子性质。利用密度泛函理论(DFT)进行的研究调查了这些化合物的结构、电子和光学特性,突出了它们在光电应用中的潜力。氢喹啉衍生物的非线性光学性质和电荷传输能力表明它们适用于多功能材料应用 (Irfan et al., 2020)。

抗菌活性

一些氯喹啉-碳腈衍生物已被研究其抗菌性能。例如,从2-氯喹啉-3-碳腈合成四氢嘧啶喹啉衍生物已揭示出具有显著抗菌活性的化合物,展示了这些衍生物在开发新的抗菌剂中的潜力 (Elkholy & Morsy, 2006)。

抗肿瘤活性

已经研究了某些喹啉衍生物的抗肿瘤性质,研究表明,例如2-氨基-4-(2-氯喹啉-3-基)-7-羟基-4H-香豆素-3-碳腈等化合物与特定蛋白质结合,暗示了它们的抗肿瘤功效机制。这突显了氯喹啉-碳腈衍生物在癌症研究和治疗中的潜力 (Mansour et al., 2021)。

催化和合成方法学

氯喹啉-碳腈化合物在催化和合成方法学中也具有重要意义。例如,已开发了涉及2-氯喹啉-3-碳腈的铜催化反应,用于合成复杂的杂环化合物,展示了这些化合物在促进新颖合成途径方面的实用性 (Singh et al., 2018)。

安全和危害

2-Chloroquinoline-5-carbonitrile is classified as Acute toxicity, Oral (Category 3), H301, and Serious eye damage (Category 1), H318 . It is toxic if swallowed and causes serious eye damage . Safety measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .

未来方向

Quinoline derivatives, including 2-Chloroquinoline-5-carbonitrile, have a broad spectrum of bioactivity and are utilized in various fields . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future direction in this field could involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

属性

IUPAC Name |

2-chloroquinoline-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10-5-4-8-7(6-12)2-1-3-9(8)13-10/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHXEZNMQARBGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC(=NC2=C1)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401295937 |

Source

|

| Record name | 5-Quinolinecarbonitrile, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroquinoline-5-carbonitrile | |

CAS RN |

1231761-06-0 |

Source

|

| Record name | 5-Quinolinecarbonitrile, 2-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231761-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Quinolinecarbonitrile, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![([1-(4-BROMOPHENYL)CYCLOHEXYL]METHYL)(METHYL)AMINE](/img/no-structure.png)

![Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B567591.png)

![[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid](/img/structure/B567598.png)

![5-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B567599.png)